

Application Notes and Protocols for Administering Custirsen in Xenograft Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Custirsen

Cat. No.: B1513770

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Custirsen, also known as OGX-011, is a second-generation antisense oligonucleotide (ASO) designed to inhibit the production of clusterin (CLU), a cytoprotective chaperone protein.[1][2][3] Clusterin is overexpressed in various cancers and is associated with resistance to conventional cancer therapies such as chemotherapy and radiation.[4][5][6] By binding to the mRNA of the clusterin gene, **Custirsen** prevents its translation into protein, thereby reducing clusterin levels in tumor cells.[1] This reduction in clusterin is intended to sensitize cancer cells to the cytotoxic effects of anticancer treatments, leading to increased apoptosis and inhibition of tumor growth.[5][7] Preclinical studies in xenograft mouse models have demonstrated the potential of **Custirsen** to enhance the efficacy of various chemotherapeutic agents.[5][8][9]

These application notes provide detailed protocols for the administration of **Custirsen** in xenograft mouse models, based on findings from preclinical research. They are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **Custirsen**.

Mechanism of Action

Custirsen is a phosphorothioate antisense oligonucleotide with 2'-O-(2-methoxy)ethyl (2'-MOE) modifications, which enhance its stability, binding affinity, and tissue half-life.[1] It specifically targets the initiation codon region of the human clusterin mRNA. The binding of **Custirsen** to the target mRNA creates a DNA-RNA heteroduplex that is a substrate for RNase H, an enzyme that cleaves the RNA strand of the duplex. This enzymatic degradation of the clusterin mRNA leads to a sequence-specific reduction in the synthesis of the clusterin protein.

The reduction in clusterin levels has several downstream effects that contribute to its anticancer activity:

- **Inhibition of Anti-Apoptotic Signaling:** Secretory clusterin (sCLU) can interact with activated Bax, preventing the release of cytochrome c from the mitochondria and thereby inhibiting apoptosis.[10] By reducing sCLU levels, **Custirsen** promotes the intrinsic apoptotic pathway.
- **Modulation of NF-κB Signaling:** Clusterin has been shown to influence the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[11][12][13] Inhibition of clusterin can impact NF-κB activity, further contributing to the sensitization of cancer cells to therapy.
- **Overcoming Treatment Resistance:** Clusterin is often upregulated in response to the stress induced by chemotherapy and radiation, acting as a cellular protector.[4][5] By suppressing this protective mechanism, **Custirsen** can restore or enhance the sensitivity of tumor cells to these treatments.[7]

Data Presentation

The following tables summarize quantitative data from preclinical studies involving the administration of **Custirsen** in xenograft mouse models.

| Tumor Model | Treatment Groups | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
|--|---|---|------------------------------------|-----------|
| PC-3 Human Prostate Cancer | Custirsen (OGX-011) + Paclitaxel | Custirsen: 15 mg/kg, IP, 3x/week | 76% (compared to mismatch control) | [7] |
| PC-3 Human Prostate Cancer | Custirsen (OGX-011) + Mitoxantrone | Custirsen: 15 mg/kg, IP, 3x/week | 44% (compared to mismatch control) | [7] |
| Castrate-Resistant LNCaP Prostate Cancer | Custirsen (OGX-011) + PF-04929113 (Hsp90 inhibitor) | Custirsen: 15 mg/kg, IP, 3x/week; PF-04929113: 25 mg/kg, oral | 80% | [8][9] |
| PC-3 Human Prostate Cancer | Custirsen (OGX-011) + 17-AAG (Hsp90 inhibitor) | Custirsen: 15 mg/kg, IP, 3x/week; 17-AAG: 50 mg/kg, oral | 80% | [8][9] |

| Tumor Model | Treatment | Effect on Apoptosis | Effect on Clusterin Levels | Reference |
|--|-----------------------------|---|-----------------------------------|-----------|
| Docetaxel-resistant PC-3 (PC-3dR) | Custirsen + Docetaxel | Significantly increased apoptotic rates | Dose-dependent decrease in sCLU | [7] |
| Castrate-Resistant LNCaP Prostate Cancer | Custirsen + Hsp90 inhibitor | Increased sub-G1 fraction and PARP cleavage | Decreased expression of clusterin | [8] |

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Mouse Model

This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice.

Materials:

- Human cancer cell line (e.g., PC-3, LNCaP)
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, can improve tumor take rate)
- Immunocompromised mice (e.g., athymic nude, SCID, or NSG mice), 6-8 weeks old
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Anesthetic (e.g., isoflurane)
- Digital calipers

Procedure:

- Culture the selected cancer cell line under standard conditions to ~80-90% confluency.
- On the day of injection, harvest the cells by trypsinization.
- Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
- Centrifuge the cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1×10^6 to 10×10^7 cells/mL). Keep the cell suspension on ice.
- Anesthetize the mice using isoflurane or another appropriate anesthetic.

- Draw the cell suspension (typically 100-200 μ L per mouse) into a 1 mL syringe fitted with a 27-30 gauge needle.
- Inject the cells subcutaneously into the flank of the mouse.
- Monitor the mice for tumor growth. Begin tumor measurements once the tumors become palpable.

Protocol 2: Preparation and Administration of Custirsen

This protocol outlines the preparation and intraperitoneal administration of **Custirsen**.

Materials:

- **Custirsen** (OGX-011)
- Sterile, nuclease-free PBS or saline
- Sterile microcentrifuge tubes
- Sterile syringes (1 mL) and needles (27-30 gauge)

Procedure:

- Reconstitute the lyophilized **Custirsen** powder in sterile, nuclease-free PBS or saline to a desired stock concentration. Gently vortex to ensure complete dissolution.
- Based on the dosing regimen (e.g., 15 mg/kg), calculate the required volume of **Custirsen** solution for each mouse. The final injection volume for intraperitoneal administration is typically 100-200 μ L.
- Dilute the **Custirsen** stock solution with sterile PBS or saline to the final concentration needed for the calculated injection volume.
- Gently restrain the mouse and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
- Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

- Aspirate gently to ensure the needle has not entered a blood vessel or organ.
- Inject the **Custirsen** solution slowly and steadily.
- Withdraw the needle and return the mouse to its cage.
- Administer **Custirsen** according to the planned schedule (e.g., three times per week).

Protocol 3: Tumor Volume Measurement

This protocol describes the measurement of subcutaneous tumor volume using digital calipers.

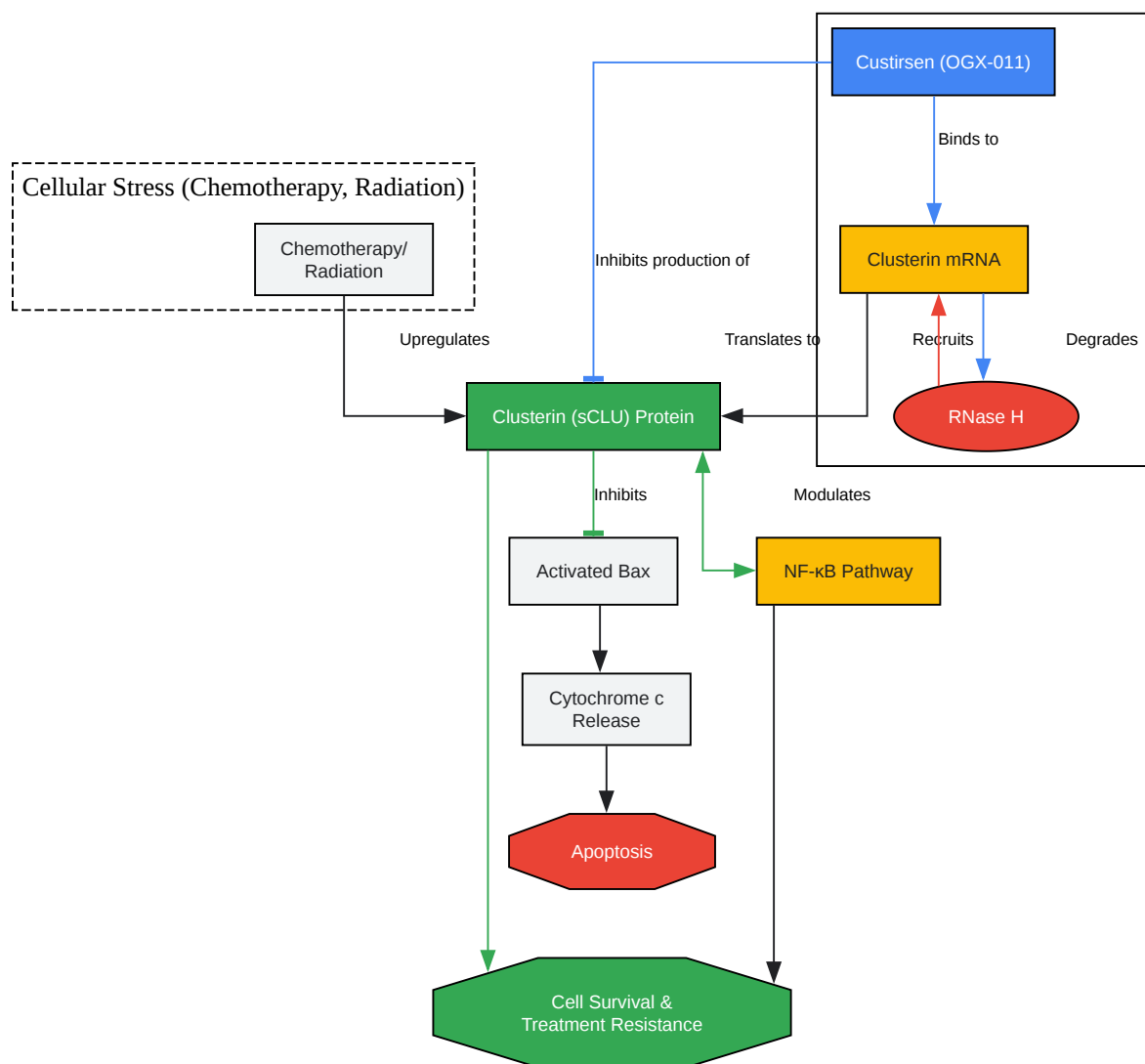
Materials:

- Digital calipers
- Animal scale

Procedure:

- Measure the tumor volume 2-3 times per week.
- Gently restrain the mouse to expose the tumor.
- Use the digital calipers to measure the longest diameter (length) and the shortest diameter (width) of the tumor.
- Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2^{[14][15]}
- Record the tumor volume for each mouse at each time point.
- Monitor the body weight of the mice as an indicator of overall health and treatment toxicity.
- Continue measurements until the tumor reaches the predetermined endpoint size as specified in the animal use protocol, or until the end of the study period.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: **Custirsen's** mechanism of action targeting the clusterin signaling pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a **Custirsen** xenograft mouse model study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multiple pathways regulating the anti-apoptotic protein clusterin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Custirsen (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Clusterin in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential use of custirsen to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Custirsen (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Clusterin inhibition using OGX-011 synergistically enhances Hsp90 inhibitor activity by suppressing the heat shock response in castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NF- κ B Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF- κ B pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF- κ B Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for Administering Custirsén in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513770#administering-custirsén-in-xenograft-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com